molecular formula C15H12BrCl2NO B3541755 N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide

N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B3541755
M. Wt: 373.1 g/mol
InChI Key: IQYBBVBOLWAQIV-UHFFFAOYSA-N
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Description

N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Properties

IUPAC Name

N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO/c1-9-6-12(16)13(18)8-14(9)19-15(20)7-10-2-4-11(17)5-3-10/h2-6,8H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYBBVBOLWAQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-chloro-2-methylaniline and 4-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.

    Reaction Mechanism: The reaction proceeds through nucleophilic acyl substitution, where the amine group of 4-bromo-5-chloro-2-methylaniline attacks the carbonyl carbon of 4-chlorobenzoyl chloride, forming the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can undergo various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(4-bromophenyl)acetamide

Uniqueness

N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide
Reactant of Route 2
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N-(4-bromo-5-chloro-2-methylphenyl)-2-(4-chlorophenyl)acetamide

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